REACTION_CXSMILES
|
C(=O)([O-])[O-].[Na+].[Na+].[CH:7]([O:9][CH2:10][CH3:11])=[CH2:8].Cl[CH2:13][C:14](=[N:18][OH:19])[C:15](=[O:17])[CH3:16]>>[CH2:7]([O:9][CH:10]1[O:19][N:18]=[C:14]([C:15](=[O:17])[CH3:16])[CH2:13][CH2:11]1)[CH3:8] |f:0.1.2|
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Name
|
|
Quantity
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39.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
132 g
|
Type
|
reactant
|
Smiles
|
C(=C)OCC
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClCC(C(C)=O)=NO
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Type
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CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
A 1000 ml three-neck flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet adapter
|
Type
|
TEMPERATURE
|
Details
|
was heat
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
charged with nitrogen
|
Type
|
CUSTOM
|
Details
|
was at room temperature
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
WASH
|
Details
|
the solid cake rinsed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
the combined filtrate and rinses were evaporated under reduced pressure (bath temperature maintained at <40° C.)
|
Reaction Time |
21 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1CCC(=NO1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.4 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |